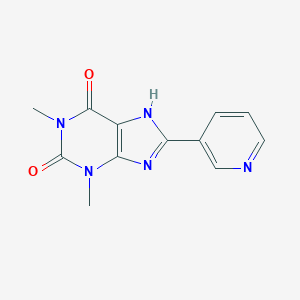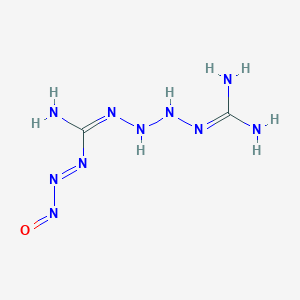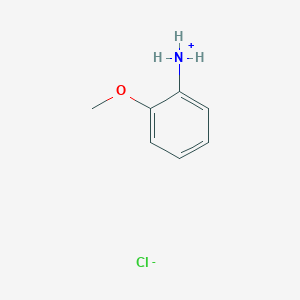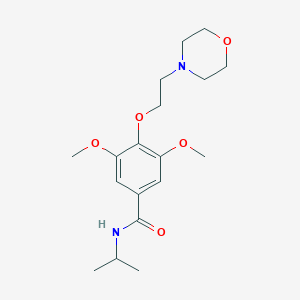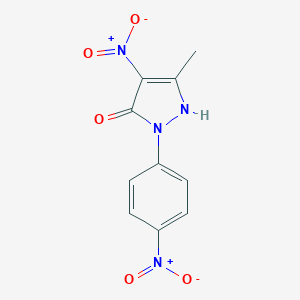
3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol, commonly known as MNPNP, is a chemical compound that belongs to the pyrazolone family. MNPNP is a yellow crystalline powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. MNPNP has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of MNPNP is not well understood. However, it is believed that MNPNP interacts with metal ions through the nitro and pyrazolone groups, leading to changes in its fluorescence properties.
Biochemical And Physiological Effects
MNPNP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in certain cell lines and in zebrafish embryos.
Advantages And Limitations For Lab Experiments
One advantage of using MNPNP in lab experiments is its high sensitivity and selectivity for metal ions. However, MNPNP has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for the study of MNPNP. One area of research could be the development of new MNPNP-based fluorescent probes for the detection of metal ions. Another area of research could be the synthesis of new MNPNP derivatives with improved solubility and bioavailability. Additionally, MNPNP could be studied for its potential applications in drug delivery and imaging.
Synthesis Methods
MNPNP can be synthesized through a multistep process that involves the reaction of 4-nitroaniline with ethyl acetoacetate to form 4-nitrophenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol.
Scientific Research Applications
MNPNP has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions like copper, iron, and zinc. MNPNP has also been used as a pH indicator and as a ligand in the synthesis of metal complexes.
properties
CAS RN |
132-42-3 |
|---|---|
Product Name |
3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol |
Molecular Formula |
C10H8N4O5 |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
5-methyl-4-nitro-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,11H,1H3 |
InChI Key |
JROWKMSMOKJXDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
5-methyl-4-nitro-2-(4-nitrophenyl)-1H-pyrazol-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



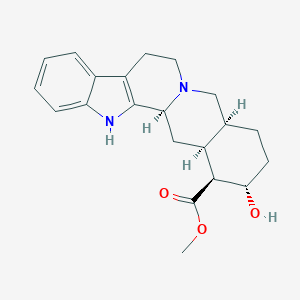
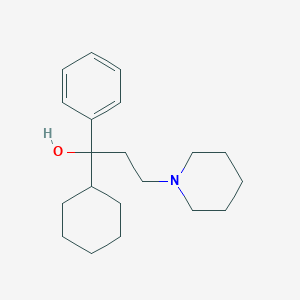
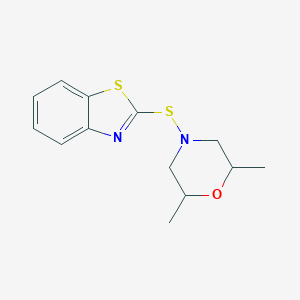
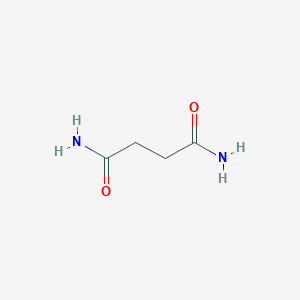
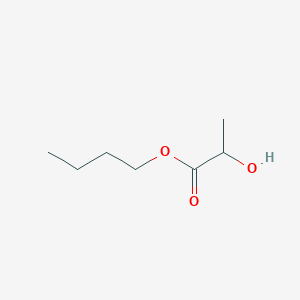
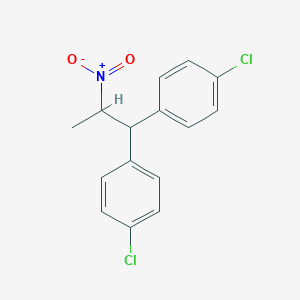
![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)
![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)
